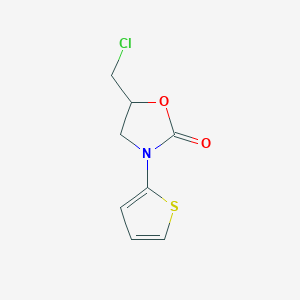

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space .

Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its stereochemistry . The presence of the sulfonyl group and the phenyl groups also likely influence the molecule’s three-dimensional structure and its interactions with other molecules.Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Tetrahydropyridine and Pyrrolidine Derivatives

The compound has been utilized in the synthesis of sulfonated tetrahydropyridine derivatives through a radical reaction with sulfur dioxide and aryldiazonium tetrafluoroborates, leading to sulfonated pyrrolidine when terminal alkyne is used. This method operates efficiently under mild conditions without catalysts, offering a pathway to generate diverse sulfonated derivatives in moderate to good yields (An & Wu, 2017).

Pyrrolidines from γ-Halocarbanions

A related approach involves the addition of γ-chlorocarbanions to electron-deficient formal imines, leading to substituted pyrrolidines. This process mimics a 1,3-dipolar cycloaddition, albeit in two steps, providing a novel synthesis route for pyrrolidine derivatives (Mąkosza & Judka, 2005).

Material Science Applications

Poly(azo-ester-imide)s Synthesis

The compound has played a role in the development of optically active polymers, such as N,N′-Pyromelliticdiimido-di-l-amino acids, which were prepared through reactions involving similar sulfone derivatives. These polymers, featuring azo-ester-imide linkages, demonstrate good inherent viscosities, optical activities, and thermal stabilities, highlighting their potential in advanced materials science (Hajipour et al., 2009).

High-Performance Polymers

Further research into aromatic poly(ether ketone)s containing diphenylpyridyl units and pendant groups derived from similar sulfone compounds has led to materials with high glass transition temperatures and excellent thermal stability. These polymers are amorphous, soluble in common organic solvents, and capable of forming strong, flexible films, indicating their utility in high-performance applications (Zhang et al., 2020).

Advanced Organic Synthesis

- Arylsulfonylpyrrolidines Synthesis: The acid-catalyzed reaction of phenols with derivatives of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine has been shown to form new 1-(arylsulfonyl)pyrrolidines. This reaction proceeds under mild conditions, offering a convenient method for synthesizing pyrrolidine-1-sulfonylarene derivatives containing phenol fragments (Smolobochkin et al., 2017).

Propriétés

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2,2-diphenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO3S/c25-20-11-13-21(14-12-20)30(28,29)22-15-16-26(17-22)24(27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,22-23H,15-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKVWJBHJGACPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2776304.png)

![9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2776308.png)

![(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B2776309.png)

![5-Chloro-2-[(3-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2776310.png)

![5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2776313.png)

![tert-Butyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B2776323.png)